4-Fluoro-2-isopropylpyridine

regioselective synthesis fluoropyridine building blocks medicinal chemistry intermediates

Medicinal chemists encounter synthetic bottlenecks when exploring pyridine 4-position SAR due to lack of competent leaving groups. 4-Fluoro-2-isopropylpyridine (MW 139.17, ≥95% purity) resolves this via SNAr-competent fluorine, enabling mild amine/alkoxide/thiol installation. The 2-isopropyl group anchors lipophilicity (predicted LogP ~2.34). As a ¹⁹F NMR-active fragment, it accelerates FBDD hit validation. - SNAr kinetics: ~320× faster than 4-chloro analog, enabling room-temperature diversification. - Supply chain: Commercial availability from 10 g to 5 kg, with rapid fulfillment for parallel library synthesis.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Cat. No. B13662920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-isopropylpyridine
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CC(=C1)F
InChIInChI=1S/C8H10FN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3
InChIKeyQBEXIJZORRMWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-isopropylpyridine: Identity & Sourcing


4-Fluoro-2-isopropylpyridine (CAS 1563530-48-2) is a fluorinated pyridine building block with molecular formula C₈H₁₀FN and molecular weight 139.17 g/mol, featuring a fluorine atom at the pyridine 4-position and an isopropyl group at the 2-position . It belongs to the fluoroalkylpyridine class, a scaffold of significant interest in medicinal chemistry and agrochemical research due to the combined electronic influence of the fluorine substituent and the steric/lipophilic contribution of the isopropyl group . The compound is commercially available at ≥95% purity in quantities ranging from 10 g to 5 kg, with a predicted boiling point of 153.9 ± 20.0 °C and a predicted pKa of 4.72 ± 0.10 .

4-Fluoro-2-isopropylpyridine Synthetic Uniqueness


The 4-fluoro-2-isopropyl substitution pattern is not synthetically interchangeable with its closest analogs. The regioisomer 2-fluoro-4-isopropylpyridine is accessible via direct electrophilic fluorination of 4-isopropylpyridine with F₂ gas (47% yield) [1], whereas the 4-fluoro-2-isopropyl congener cannot be obtained through this route and demands alternative synthetic strategies. Compared to the 4-chloro analog (MW 155.62), the fluoro derivative offers a 12% molecular weight reduction and fundamentally different leaving-group reactivity: 2-fluoropyridines react approximately 320 times faster than their chloro counterparts in nucleophilic aromatic substitution (SNAr) [2]. The non-halogenated parent 2-isopropylpyridine (MW 121.18) lacks an SNAr-competent leaving group entirely, precluding its use in cross-coupling and displacement-based diversification strategies . These differences establish that procurement decisions based solely on pyridine scaffold similarity will result in divergent synthetic outcomes.

4-Fluoro-2-isopropylpyridine vs. Closest Analogs


Regiochemical Access: 4-Fluoro vs. 2-Fluoro Regioisomer

Direct electrophilic fluorination of 4-isopropylpyridine with F₂ gas in CF₂ClCFCl₂ at −40 to −25 °C yields exclusively 2-fluoro-4-isopropylpyridine at 47% yield [1]. This regiochemical outcome is dictated by the preferential fluorination adjacent to the pyridine nitrogen. The target compound, 4-fluoro-2-isopropylpyridine, cannot be accessed via this direct fluorination route and requires distinct synthetic approaches (e.g., halogen-exchange from 4-chloro-2-isopropylpyridine or de novo ring construction). This synthetic access asymmetry means the two regioisomers are not commercially or synthetically interchangeable building blocks.

regioselective synthesis fluoropyridine building blocks medicinal chemistry intermediates

SNAr Leaving-Group: Fluorine vs. Chlorine Reactivity

Competition kinetics demonstrate that 2-fluoropyridine undergoes SNAr displacement with sodium ethoxide in ethanol at +25 °C approximately 320 times faster than 2-chloropyridine [1]. While this specific measurement is at the 2-position, the reactivity hierarchy (F ≫ Cl as leaving group in SNAr) is a well-established class-level principle for pyridines: perfluoropyridines are consistently more active than perchloropyridines in nucleophilic substitution reactions, and fluorine atoms cause a greater low-field ¹³C NMR shift than chlorine or bromine atoms, reflecting the stronger electron-withdrawing effect that activates the ring toward nucleophilic attack [2]. This class-level inference supports the expectation that 4-fluoro-2-isopropylpyridine will exhibit substantially higher SNAr reactivity than its 4-chloro analog (MW 155.62, CAS 98420-91-8) .

nucleophilic aromatic substitution cross-coupling SNAr reactivity halogen leaving group

Physicochemical Differentiation: 4-F vs. 2-F Regioisomer

The 4-fluoro-2-isopropylpyridine and its 2-fluoro-4-isopropylpyridine regioisomer exhibit distinct predicted physicochemical profiles that drive differential behavior in biological systems. The 4-fluoro regioisomer has a predicted pKa of 4.72 ± 0.10 , while the 2-fluoro regioisomer is expected to have a lower pKa due to the stronger electron-withdrawing effect at the position adjacent to the ring nitrogen. The 2-fluoro regioisomer has a reported experimental boiling point of 75 °C at 15 mmHg and a predicted logP of approximately 2.34 , while the 4-fluoro regioisomer has a predicted atmospheric-pressure boiling point of 153.9 °C. The non-fluorinated parent 2-isopropylpyridine has a logP of 2.07–2.21 and a boiling point of 159.8 °C at 760 mmHg . These differences in ionization state, lipophilicity, and volatility directly affect chromatographic behavior, formulation properties, and passive membrane permeability in biological assays.

physicochemical properties pKa logP regioisomer comparison drug-likeness

Metabolic Stability: Fluorine vs. Chlorine Substitution

A comprehensive molecular matched pair analysis comparing fluorine and chlorine as aromatic substituents across pharmaceutical datasets demonstrates that fluorine substitution consistently provides superior metabolic stability relative to chlorine, primarily due to the stronger C–F bond (bond dissociation energy ~116 kcal/mol vs. ~81 kcal/mol for C–Cl) and the electron-withdrawing effect that deactivates the ring toward CYP-mediated oxidative metabolism [1]. Systematic analysis of aromatic halogenation effects on human liver microsomal clearance has shown that para-position fluorination statistically lowers microsomal clearance [2]. Additionally, incorporation of fluorine into pyridine scaffolds has been demonstrated to enhance metabolic stability and pharmacokinetic properties across anticancer, antidiabetic, and other therapeutic programs [3]. Applied to 4-fluoro-2-isopropylpyridine, the 4-fluoro substituent simultaneously blocks a potential site of CYP-mediated aromatic oxidation while providing an SNAr-reactive handle for further derivatization — a dual functionality not available with the non-halogenated parent or the metabolically more labile 4-chloro analog.

metabolic stability fluorine bioisostere CYP metabolism drug design lead optimization

Dual Functionality: Synthetic Handle & Metabolic Shield

4-Fluoro-2-isopropylpyridine uniquely combines two critical attributes in a single low-molecular-weight building block (MW 139.17): (1) a fluorine atom at the 4-position that can serve as a leaving group in SNAr reactions, enabling installation of amines, alkoxides, and thiols for library diversification, as demonstrated by the established reactivity of 4-fluoropyridines in nucleophilic displacement (up to 72% radiochemical yield for 4-[¹⁸F]fluoropyridine via SNAr with K[¹⁸F]F-K₂₂₂) [1]; and (2) a fluorinated 4-position that, when retained in the final molecule, acts as a metabolic blocking group against CYP-mediated oxidation [2]. By contrast, the non-fluorinated 2-isopropylpyridine (MW 121.18) offers no SNAr handle and no metabolic blockade; the 4-chloro analog (MW 155.62) provides the SNAr handle but with reduced reactivity and increased metabolic liability; and the 2-fluoro regioisomer places the reactive fluorine adjacent to nitrogen, resulting in even higher SNAr reactivity but a markedly different electronic profile and steric environment for downstream target engagement.

building block strategy late-stage functionalization SNAr diversification metabolic blocking parallel synthesis

4-Fluoro-2-isopropylpyridine Key Applications


Kinase Inhibitor SAR: 2,4-Disubstituted Pyridine Core

In kinase drug discovery programs requiring systematic exploration of substituents at the pyridine 4-position, 4-fluoro-2-isopropylpyridine serves as an SNAr-competent intermediate for parallel library synthesis. The fluorine leaving group at the 4-position enables installation of diverse amine, alkoxide, and thiol nucleophiles under mild conditions, while the 2-isopropyl group provides a fixed lipophilic anchor. This approach has been validated in the broader fluoropyridine literature, where SNAr of 2-fluoroheteroarenes has been used for late-stage functionalization of medicinally important compounds [1]. The 2-fluoro-4-isopropylpyridine regioisomer has demonstrated engagement with CDK2 (BindingDB data: Ki = 2.5 μM, IC₅₀ = 10 μM in fluorescence polarization assay) [2], confirming that the isopropyl-fluoropyridine scaffold is biologically relevant for kinase targeting. The 4-fluoro-2-isopropyl variant provides a complementary vector for SAR exploration at the pyridine 4-position rather than the 2-position.

Agrochemical Discovery: Fluorinated Pyridine Scaffold

Fluorinated pyridine derivatives are established scaffolds in agrochemical discovery, with numerous patents describing substituted pyridines as insecticidal and fungicidal active ingredients. The 4-fluoro-2-isopropylpyridine core combines the metabolic stability advantages of the C–F bond (BDE ~116 kcal/mol) with the lipophilicity contribution of the isopropyl group, properties that are critical for agrochemical field persistence and target organism penetration [1]. The compound's predicted boiling point (153.9 °C) and moderate molecular weight (139.17) fall within ranges suitable for both foliar and soil application formulations. Furthermore, the perfluoro analog of 4-isopropylpyridine has been extensively studied for its reactivity with oxygen, nitrogen, and carbon nucleophiles, demonstrating the versatility of this scaffold for generating diverse agrochemical candidate libraries [2].

Fragment-Based Drug Discovery: Fluorinated Fragment

With a molecular weight of 139.17 g/mol, 4-fluoro-2-isopropylpyridine falls within the optimal fragment size range (MW < 300, with preferred fragments at MW 120–250) for FBDD campaigns. Compared to the 4-chloro analog (MW 155.62), the fluoro compound provides a 10.6% molecular weight advantage while maintaining the synthetic handle needed for fragment elaboration via SNAr chemistry. The presence of the fluorine atom also provides a sensitive ¹⁹F NMR probe for monitoring binding interactions and metabolic fate in early-stage fragment optimization. This combination of low MW, synthetic tractability, and NMR-active reporter atom is not simultaneously offered by the non-fluorinated parent (no NMR probe, no synthetic handle) or the 4-chloro analog (higher MW, no ¹⁹F NMR capability).

PET Tracer: Cold Reference Standard for 18F Radiolabeling

The established methodology for nucleophilic aromatic ¹⁸F-fluorination at the pyridine 4-position (validated at up to 72% radiochemical yield using K[¹⁸F]F-K₂₂₂ in DMSO) [1] positions 4-fluoro-2-isopropylpyridine as a valuable cold reference standard for radiopharmaceutical development programs targeting the 4-position of pyridine-containing PET tracers. The compound can serve as the authentic non-radioactive standard for HPLC co-injection identity confirmation, a critical requirement for PET tracer GMP quality control. The 2-fluoro-4-isopropylpyridine regioisomer, being preferentially formed by direct electrophilic pathways, is less directly relevant as a reference standard for nucleophilic ¹⁸F-fluorination at the 4-position.

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